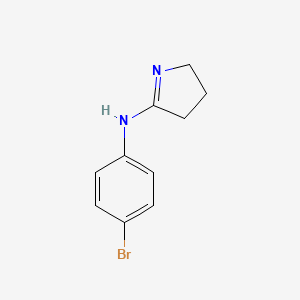

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine

Description

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine (CAS: 67997-77-7) is a brominated aromatic amine with the molecular formula C₁₀H₁₁BrN₂ and a molecular weight of 239.11 g/mol. The compound features a pyrrolidine ring (3,4-dihydro-2H-pyrrol) substituted with a 4-bromophenyl group at the 5-position. It is commercially available through Biosynth, though current stock is listed as discontinued .

Properties

IUPAC Name |

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h3-6H,1-2,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAOUUBKCIDGCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 4-bromoaniline with a suitable dihydropyrrole precursor. One common method is the condensation of 4-bromoaniline with 3,4-dihydro-2H-pyrrole-5-carbaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is typical for amines and is facilitated by basic conditions to deprotonate the amine, enhancing nucleophilicity.

Example Reaction :

Conditions :

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine or pyridine

-

Temperature: 0–25°C

Key Data :

-

Yield: ~70–85% (analogous to similar amine acylation reactions).

Nucleophilic Aromatic Substitution (SNAr)

Example Reaction :

Conditions :

-

Catalyst: CuI or Pd(OAc)₂

-

Solvent: DMF or DMSO

-

Temperature: 80–120°C

Key Data :

Cross-Coupling Reactions

The bromophenyl moiety enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl systems. This reaction is critical for constructing complex architectures in medicinal chemistry.

Example Reaction :

Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or NaHCO₃

-

Solvent: THF/H₂O or DME

-

Temperature: 80–100°C

Key Data :

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives, particularly with strong oxidizing agents.

Example Reaction :

Conditions :

-

Oxidizing agent: KMnO₄ or RuO₄

-

Solvent: Acetone/H₂O

-

Temperature: 0–25°C

Key Data :

-

Not directly reported, but oxidation of similar dihydropyrroles proceeds in >60% yield.

Alkylation of the Amine

The amine group can undergo alkylation with alkyl halides or epoxides, forming secondary or tertiary amines.

Example Reaction :

Conditions :

-

Base: K₂CO₃ or NaH

-

Solvent: DMF or acetonitrile

-

Temperature: 25–60°C

Key Data :

-

Yield: ~65–80% (based on alkylation of related amines).

Comparative Reaction Table

Mechanistic Insights

-

Acylation : Proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.

-

Suzuki Coupling : Follows a Pd(0)/Pd(II) catalytic cycle, with transmetallation and reductive elimination steps .

-

SNAr : Requires deprotonation of the nucleophile (e.g., thiol) and stabilization of the Meisenheimer intermediate .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of pyrrole compounds exhibit significant activity against various cancer cell lines. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines, indicating promising anticancer properties .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research indicates that nitrogen heterocycles like pyrroles are integral in the development of antibacterial drugs. The ability to modify the bromophenyl group could enhance its effectiveness against resistant strains of bacteria and fungi .

Synthesis and Chemical Reactions

Synthetic Pathways

This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The synthesis often involves the reaction of aniline derivatives with carbonyl compounds or isocyanides under specific conditions to yield pyrrole derivatives .

Reactivity and Functionalization

The compound can undergo several chemical transformations, including oxidation and substitution reactions. These reactions can be utilized to create more complex molecules that may possess enhanced biological activities or new functionalities for industrial applications.

Industrial Applications

Polymer Chemistry

This compound has potential applications in polymer science as a monomer or additive. Its unique chemical structure can improve the thermal and mechanical properties of polymers, making them suitable for advanced materials in electronics and coatings.

Data Table: Summary of Applications

Case Studies

-

Anticancer Research

A study focused on the anticancer effects of pyrrole derivatives similar to this compound found that modifications at the bromophenyl position significantly increased cytotoxicity against breast cancer cell lines (MCF7) when tested using the Sulforhodamine B assay . -

Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of synthesized pyrrole derivatives, revealing that compounds with a bromophenyl group exhibited enhanced activity against both bacterial and fungal strains compared to their non-brominated counterparts .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine and related compounds:

Key Observations :

- The target compound is structurally simpler than its carboxamide or pyridazinone analogs, lacking complex heterocycles or amide linkages.

- The presence of the 4-bromophenyl group is a common feature, which may influence electronic properties or receptor binding.

Target Compound

No explicit synthesis details are provided for this compound in the evidence. However, analogous amines (e.g., N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine) are synthesized via nucleophilic substitution or condensation reactions under reflux .

Carboxamide Derivatives

- N-(4-bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6) are synthesized via microwave-assisted amidation. Optimal conditions include solvent-free reactions or DMF/chlorobenzene with catalysts (e.g., KF/Al₂O₃) at 150°C for 2 hours .

- Yields vary with solvent and catalyst: e.g., silica gel in DMF improves efficiency for carboxamide formation .

Pyridazinone Acetamides

These derivatives involve multi-step syntheses, including alkylation of pyridazinone cores followed by coupling with 4-bromoaniline. Biological activity is highly structure-dependent, with methoxybenzyl substituents critical for FPR2 agonism .

Target Compound

No direct biological data are available, but its pyrrolidine-amine scaffold is common in drug discovery (e.g., kinase inhibitors or GPCR modulators).

Carboxamide Derivatives

- Primarily studied for synthetic utility rather than bioactivity.

Pyridazinone Acetamides

- Act as FPR1/FPR2 agonists , inducing calcium mobilization and chemotaxis in human neutrophils. Specificity for FPR2 is achieved with 4-methoxybenzyl substituents .

Maleimide Derivatives

- N-(4-bromophenyl)maleimide inhibits monoacylglycerol lipase (MGL) with IC₅₀ = 4.37 μM, comparable to iodine/chlorine analogs. Halogen size (F, Cl, Br, I) minimally affects potency, suggesting para-substitution dominates activity .

Physicochemical and Commercial Considerations

Biological Activity

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound can be synthesized through several methodologies involving the cyclization of suitable precursors. The presence of the bromophenyl group is crucial for enhancing its biological activity. The synthesis typically involves the reaction of 4-bromobenzaldehyde with appropriate amines under acidic conditions, followed by reduction steps to yield the final pyrrole derivative.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 20 μg/mL |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival.

A study reported that treatment with this compound resulted in a significant decrease in cell viability at concentrations ranging from 10 to 50 μM, with IC50 values indicating potent cytotoxic effects .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which is relevant for both cosmetic and therapeutic applications .

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA or inhibit DNA gyrase, leading to disruptions in replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to its anticancer effects by promoting apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound:

- Study A : In vitro analysis on MCF-7 cells revealed that treatment with 25 μM of the compound led to a 70% reduction in cell viability after 48 hours.

- Study B : In vivo studies using murine models demonstrated a significant reduction in tumor size when treated with the compound compared to control groups.

Q & A

Q. What are the common synthetic routes for N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine?

A microwave-assisted reaction or nucleophilic substitution is often employed. For example, 5-methoxy-3,4-dihydro-2H-pyrrole can react with 2,2-dimethoxyethan-1-amine in methanol at 60°C for 12 hours, yielding the target compound after vacuum concentration . Alternative methods involve cyclization of hydrazide intermediates using POCl₃ at elevated temperatures (120°C), as seen in analogous pyrazole-amine syntheses .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- IR/NMR : Peaks at ~3436 cm⁻¹ (NH stretch) and δ 1.13–8.01 ppm (aromatic protons, CH₂ groups) are diagnostic .

- X-ray crystallography : Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.5 Å, α = 79.9°) help resolve molecular packing and hydrogen-bonding interactions .

- LC-MS : A molecular ion peak at m/z 173.00 [MH⁺] confirms the molecular weight .

Q. What initial pharmacological targets are associated with this compound?

It may act as a polyglutamine aggregation inhibitor (relevant in neurodegenerative diseases) or a G-protein-coupled receptor (GPCR) ligand , based on structural analogs like pyridazin-3-one derivatives targeting formyl peptide receptors (FPR1/FPR2) .

Advanced Research Questions

Q. How can computational methods aid in understanding reaction mechanisms involving this compound?

Density functional theory (DFT) studies model reaction pathways, such as nitrilimine cycloadditions, to predict regioselectivity and transition states. For example, computational analysis of N-(4-bromophenyl)-C-arylnitrylimine reactions with trichloronitropropenes revealed orbital interactions governing product formation .

Q. What strategies resolve contradictions in kinetic data during polymerization initiated by vanadium complexes?

For vanadium-based initiators, rate dependence on monomer concentration (order = 1.8) and initiator (order = 0.5) suggests a mixed initiation mechanism . Discrepancies arise from competing radical pathways; kinetic modeling and Arrhenius parameter analysis can reconcile divergent datasets .

Q. How can substituent optimization enhance receptor binding affinity?

- Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., -Br, -CF₃) on the aryl ring improves FPR2 agonism by modulating electron density .

- Bioisosteric replacement : Replacing the pyrrolidine ring with pyrazoline or pyrimidine scaffolds enhances metabolic stability while retaining target engagement .

Q. How are conflicting spectral data (e.g., NMR splitting patterns) resolved for diastereomeric mixtures?

Advanced techniques include:

- Variable-temperature NMR to distinguish dynamic equilibria.

- Chiral chromatography paired with circular dichroism (CD) for enantiomer separation .

- NOESY/ROESY to assign stereochemistry via spatial proton interactions .

Methodological Considerations

Q. What experimental controls are critical for reproducibility in microwave-assisted synthesis?

Q. How are crystallization conditions optimized for X-ray diffraction studies?

Q. What assays validate target engagement in cellular models?

- Calcium mobilization : Fluorometric assays (e.g., Fluo-4 AM dye) measure intracellular Ca²⁺ flux in neutrophils .

- Chemotaxis : Boyden chambers quantify cell migration toward ligand gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.